molecular formula C9H11ClN2O2 B2496297 5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride CAS No. 2470438-33-4

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride

Cat. No. B2496297
CAS RN: 2470438-33-4
M. Wt: 214.65
InChI Key: NEOFJEINSJYFDJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid; hydrochloride is involved in various synthetic processes and has been studied for its chemical properties and potential applications in medicinal chemistry and other fields. It serves as a building block in the synthesis of complex molecules, showcasing a wide range of chemical reactivities and properties.

Synthesis Analysis

The synthesis of related tetrahydrophthalazine derivatives involves multiple steps, including reactions with different aromatic aldehydes, phosphorous pentasulfide, ethyl bromoacetate, and hydrazine hydrate, among others (Hamdy et al., 2013). These methods highlight the versatility of tetrahydrophthalazine-based compounds in synthesizing a variety of derivatives with potential biological activities.

Scientific Research Applications

Anticancer Activities

The synthesis of new polyfunctionally substituted 5,6,7,8-tetrahydronaphthalene derivatives has shown promising tumor inhibitory and antioxidant activities. These compounds have demonstrated significant potency against liver cancer cells (HepG-2), suggesting potential applications in cancer therapy (Hamdy et al., 2013).

Antibacterial Activities

Further exploration into derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid has revealed antibacterial activities against both Gram-positive and Gram-negative bacteria. This highlights the potential of these compounds in developing new antibacterial agents (Bildirici et al., 2007).

Antiproliferative Activity

The development of novel allylthioaralkylthiopyridazines has been investigated for their antiproliferative activity against breast cancer (MCF-7) and hepatocarcinoma (Hep3B) cells. This research provides insight into new chemotherapy agents for carcinomas, with some compounds showing higher potency than 5-FU in inhibiting cell line growth (Park et al., 2015).

Synthesis and Characterization of Cocrystals

The synthesis and structural characterization of cocrystals formed by 2,3-dimethylpyrazine bridging various aromatic acids through hydrogen bonds demonstrate the chemical versatility and potential application in designing new materials with specific properties (Wang et al., 2018).

properties

IUPAC Name

5,6,7,8-tetrahydrophthalazine-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-7-4-2-1-3-6(7)5-10-11-8;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOFJEINSJYFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=NC=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydrophthalazine-1-carboxylic acid;hydrochloride

CAS RN

2470438-33-4
Record name 5,6,7,8-tetrahydrophthalazine-1-carboxylic acid hydrochloride
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